(2Z)-3-(dimethylamino)-2-[5-(4-fluorobenzoyl)thiophen-2-yl]prop-2-enenitrile
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Overview
Description
(2Z)-3-(dimethylamino)-2-[5-(4-fluorobenzoyl)thiophen-2-yl]prop-2-enenitrile is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a thiophene ring substituted with a fluorobenzoyl group and a dimethylamino group, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-3-(dimethylamino)-2-[5-(4-fluorobenzoyl)thiophen-2-yl]prop-2-enenitrile typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiophene Ring: The thiophene ring is synthesized through a cyclization reaction involving sulfur and a suitable diene precursor.
Introduction of the Fluorobenzoyl Group: The fluorobenzoyl group is introduced via Friedel-Crafts acylation, using 4-fluorobenzoyl chloride and an aluminum chloride catalyst.
Addition of the Dimethylamino Group: The dimethylamino group is added through a nucleophilic substitution reaction, where dimethylamine reacts with an appropriate leaving group on the thiophene ring.
Formation of the Prop-2-enenitrile Moiety: The final step involves the formation of the prop-2-enenitrile moiety through a Knoevenagel condensation reaction between the thiophene derivative and malononitrile in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2Z)-3-(dimethylamino)-2-[5-(4-fluorobenzoyl)thiophen-2-yl]prop-2-enenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the electronic properties of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the substituents on the thiophene ring or the prop-2-enenitrile moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and strong acids or bases are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
(2Z)-3-(dimethylamino)-2-[5-(4-fluorobenzoyl)thiophen-2-yl]prop-2-enenitrile has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for developing new pharmaceuticals.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of (2Z)-3-(dimethylamino)-2-[5-(4-fluorobenzoyl)thiophen-2-yl]prop-2-enenitrile involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
(2Z)-3-(dimethylamino)-2-[5-(4-chlorobenzoyl)thiophen-2-yl]prop-2-enenitrile: Similar structure but with a chlorobenzoyl group instead of a fluorobenzoyl group.
(2Z)-3-(dimethylamino)-2-[5-(4-methylbenzoyl)thiophen-2-yl]prop-2-enenitrile: Contains a methylbenzoyl group instead of a fluorobenzoyl group.
Uniqueness
The presence of the fluorobenzoyl group in (2Z)-3-(dimethylamino)-2-[5-(4-fluorobenzoyl)thiophen-2-yl]prop-2-enenitrile imparts unique electronic properties and reactivity compared to its analogs. This makes it particularly valuable for specific applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
(Z)-3-(dimethylamino)-2-[5-(4-fluorobenzoyl)thiophen-2-yl]prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2OS/c1-19(2)10-12(9-18)14-7-8-15(21-14)16(20)11-3-5-13(17)6-4-11/h3-8,10H,1-2H3/b12-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQBAUZCXAARMQS-BENRWUELSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C(C#N)C1=CC=C(S1)C(=O)C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C(/C#N)\C1=CC=C(S1)C(=O)C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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